![molecular formula C12H10N4 B1416327 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-15-7](/img/structure/B1416327.png)
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
“3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a compound that belongs to the class of organic compounds known as triazolopyridines . These are aromatic compounds containing a triazolo ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a triazolo ring fused to a pyridine ring . The exact structure would need to be confirmed through methods such as X-ray diffraction .Scientific Research Applications
Agricultural Applications
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives are used in agriculture for producing various plant protection products. They serve as the basis for manufacturing insecticides, fungicides, plant growth regulators, and retardants. These compounds are crucial in organizing the mass production of agricultural products that ensure plant health and yield (Nazarov et al., 2021).
Medicinal Applications
In the medical field, derivatives of this compound are used to produce drugs with antimicrobial effects against various bacteria, including Staphylococcus aureus and salmonellosis. Cardiological drugs derived from these compounds show anti-ischemic and membrane-stabilizing effects, making them valuable in treating heart diseases (Nazarov et al., 2021).
Analytical Chemistry and Applied Sciences
The unique properties of this compound derivatives are exploited in analytical chemistry for producing reagents and in applied sciences for developing heat-resistant polymers and products with fluorescent properties. These compounds are also used in biotechnology, energy, and chemistry for their versatile applications (Nazarov et al., 2021).
Optical Sensors and Materials
Pyrimidine and triazole derivatives, including those related to this compound, are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These compounds find applications in creating optical sensors with a range of biological and medicinal applications, offering new avenues for detection and sensing technologies (Jindal & Kaur, 2021).
Central Nervous System (CNS) Drugs
Research into the functional chemical groups of heterocycles, including triazoles, has identified them as potential sources for synthesizing compounds with CNS activity. These compounds are explored for their therapeutic potential against disorders such as depression, euphoria, and convulsion, highlighting the diverse medicinal applications of this compound derivatives (Saganuwan, 2017).
Mechanism of Action
- The primary target of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is Serine/threonine-protein kinase pim-1 . Pim-1 is a kinase involved in cell signaling pathways, cell cycle regulation, and cell survival.
Target of Action
Mode of Action
- this compound interacts with the colchicine site of microtubules, inhibiting their polymerization. This leads to:
- in the G2/M phase. . of cancer cells .
properties
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXPRQLZIKBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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